molecular formula C15H13FO4 B14282179 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester

Cat. No.: B14282179
M. Wt: 276.26 g/mol
InChI Key: LQVICLKLKKADLU-UHFFFAOYSA-N
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Description

The compound “2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester” is a naphthalene derivative featuring an acetyloxy group at position 4, a fluorine atom at position 7, and an ethyl ester at the carboxylic acid moiety. This analysis focuses on comparing it with two closely related compounds from the provided evidence:

  • Compound A: 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester (CAS 1160271-23-7) .
  • Compound B: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester (CAS 155816-92-5) .

These analogs share the naphthalene core and ester functionality but differ in substituent groups, enabling a comparative assessment of structural and functional differences.

Properties

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetyloxy-7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13FO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3

InChI Key

LQVICLKLKKADLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester typically involves multiple steps. One common route starts with the naphthalene ring, which undergoes selective fluorination at the 7-position. This is followed by the introduction of the acetyloxy group at the 4-position through an acetylation reaction. Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The fluoro and acetyloxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a hydroxy-naphthalene compound.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and fluoro groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound N/A 4-acetyloxy, 7-fluoro C₁₅H₁₃FO₄* 280.26* Ester, acetyloxy, fluorine
Compound A 1160271-23-7 4-trifluoromethylsulfonyloxy, 7-phenylmethoxy C₂₁H₁₇F₃O₆S 454.42 Ester, sulfonate ester, phenylmethoxy
Compound B 155816-92-5 4-acetyloxy, 5,7-dimethoxy C₁₇H₁₈O₆ 318.32 Ester, acetyloxy, methoxy

*Estimated for the target compound based on structural similarity.

Key Observations :

  • Substituent Bulk and Electronic Effects :
    • The target compound ’s 7-fluoro group is smaller and more electronegative than Compound A’s 7-phenylmethoxy or Compound B’s 5,7-dimethoxy groups. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating methoxy groups .
    • Compound A’s 4-trifluoromethylsulfonyloxy group is a strong electron-withdrawing and bulky substituent, likely increasing reactivity as a leaving group in synthetic applications .
  • Compound A’s trifluoromethylsulfonyl and phenylmethoxy groups contribute to higher molecular weight (454.42 g/mol) and lipophilicity, which may reduce solubility .

Physicochemical Properties

  • LogP and Lipophilicity :
    • Compound B’s logP (estimated ~2.5) reflects moderate lipophilicity due to methoxy groups, whereas Compound A’s logP is likely higher (>3.5) due to aromatic and fluorinated substituents .
    • The target compound’s logP is hypothesized to fall between these values, balancing fluorine’s polarity and acetyloxy’s moderate hydrophobicity.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is a synthetic organic compound belonging to the naphthalene derivatives class. Its molecular formula is C15H13O4FC_{15}H_{13}O_4F and it has a molecular weight of approximately 276.26 g/mol. This compound features a naphthalene ring with an acetyloxy group at the 4-position and a fluorine atom at the 7-position, along with an ethyl ester functional group. The unique arrangement of these functional groups contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential metabolic pathways. The mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell proliferation and survival. This activity is likely associated with its ability to interact with cellular receptors and enzymes involved in tumor growth.

Enzyme Inhibition

One of the notable aspects of this compound is its potential to inhibit specific enzymes, which could contribute to its therapeutic effects. For example, studies have suggested that it may act as an inhibitor of certain kinases involved in cancer progression. This enzyme inhibition could lead to reduced tumor growth and enhanced efficacy when used in combination with other anticancer agents.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of various naphthalene derivatives found that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many conventional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Case Study on Anticancer Activity : In a study assessing the anticancer properties of several naphthalene derivatives, this compound was shown to significantly reduce cell viability in human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a possible mechanism for inducing apoptosis.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 cells
Enzyme InhibitionInhibition of specific kinases

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